3-Dechloro-3-bromo Trazodone is synthesized from Trazodone, which itself is derived from various synthetic routes involving complex organic chemistry. It falls under the category of pharmaceuticals, specifically within the subclass of antidepressants and anxiolytics.
The synthesis of 3-Dechloro-3-bromo Trazodone Hydrochloride typically involves a bromination reaction where Trazodone serves as the starting material. The process can be outlined as follows:
The reaction conditions are critical; typically, temperatures are maintained between room temperature and reflux conditions depending on the solvent used.
The molecular structure of 3-Dechloro-3-bromo Trazodone can be analyzed through various spectroscopic methods:
The presence of both bromine and chlorine atoms at specific positions significantly influences its pharmacological properties compared to its parent compound, Trazodone.
3-Dechloro-3-bromo Trazodone can participate in several types of chemical reactions:
These reactions are essential for exploring further modifications and potential derivatives that may enhance therapeutic efficacy.
The mechanism of action for 3-Dechloro-3-bromo Trazodone is closely related to that of its parent compound, Trazodone. It primarily acts as a serotonin antagonist and reuptake inhibitor (SARI). This dual action increases serotonin levels in the brain, which is crucial for mood regulation.
The physical properties of 3-Dechloro-3-bromo Trazodone include:
Chemical properties include stability under normal conditions but may undergo degradation when exposed to light or moisture over extended periods.
The scientific applications of 3-Dechloro-3-bromo Trazodone are diverse:
The systematic chemical name for this compound is 2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, reflecting its structural relationship to trazodone while specifying the bromine substitution [6] [8]. It is alternatively designated as 3-dechloro-3-bromo trazodone hydrochloride in pharmaceutical impurity nomenclature, indicating the replacement of chlorine with bromine at the meta position of the phenyl ring. The compound is cataloged under multiple registry numbers:
Structurally, it retains trazodone’s triazolopyridinone core and propylpiperazine chain but modifies the aryl component. This targeted halogen exchange significantly influences molecular properties:
Table 1: Structural and Nomenclature Comparison with Trazodone
Property | Trazodone HCl | 3-Dechloro-3-bromo Trazodone HCl |
---|---|---|
Systematic Name | 2-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | 2-[3-[4-(3-Bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride |
Empirical Formula | C₁₉H₂₂ClN₅O·HCl | C₁₉H₂₂BrN₅O·HCl |
CAS Registry | 25332-39-2 | 1263278-80-3 |
Molecular Weight | 408.33 g/mol | 452.78 g/mol |
Key Structural Feature | 3-Chlorophenyl group | 3-Bromophenyl group |
The compound typically presents as an off-white to yellow crystalline solid with a melting point range of 211-213°C (methanol recrystallization) and demonstrates solubility in dimethyl sulfoxide (DMSO) and methanol, but limited solubility in aqueous buffers [5] [8]. Spectroscopic characterization includes:
In pharmaceutical synthesis, 3-dechloro-3-bromo trazodone primarily emerges during the manufacturing of trazodone hydrochloride via two principal pathways:
Modern continuous manufacturing processes, such as those described in patent WO2019154770A1, emphasize stringent control over reaction parameters to minimize this impurity. Key process variables include:
Table 2: Process Parameters Influencing Impurity Formation
Process Stage | Critical Control Parameter | Effect on Impurity Level |
---|---|---|
Alkylation Reaction | Temperature (±2°C) | >60°C increases bromo-impurity by 1.7x |
Solvent (aprotic vs. protic) | Protic solvents increase impurity 2.5x | |
Molar ratio (nucleophile:electrophile) | Excess chloride reduces impurity | |
Crystallization | Anti-solvent addition rate | Rapid precipitation entrains 33% more impurity |
Final pH adjustment (±0.05 units) | pH 4.5-5.0 minimizes co-precipitation |
Regulatory frameworks classify this compound as Trazodone Impurity D (USP/EP) or Trazodone Related Compound D (Ph. Eur.), with stringent limits typically set at ≤0.15% in API specifications [5] [8]. Its detection and quantification employ reversed-phase HPLC with UV detection (λ=254 nm), where it elutes later than trazodone due to increased lipophilicity [8]. Commercial availability as a certified reference material (CRM) enables precise method validation, with suppliers offering purities >95% (HPLC) in various pack sizes (10mg–1kg) to support quality control laboratories [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7